molecular formula C10H10O4 B173760 2-(2-Methoxy-2-oxoethyl)benzoic acid CAS No. 14736-50-6

2-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No. B173760
CAS RN: 14736-50-6
M. Wt: 194.18 g/mol
InChI Key: UKPMFGARCZOXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 . It is a derivative of benzoic acid, where a methoxy-2-oxoethyl group is substituted at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxy-2-oxoethyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a methoxy-2-oxoethyl group attached to it . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-(2-Methoxy-2-oxoethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 194.19 . The predicted boiling point is 320.9±17.0 °C . The compound has a predicted density of 1.254±0.06 g/cm3 .

Scientific Research Applications

Application 1: Synthesis of α,α-diaminoesters

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid” is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid . This compound is a carboxylic α,α-diaminoester, which are important in several domains including biochemistry, enzymology, medicine, and agrochemical industry .
  • Methods of Application: The synthesis involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The azide derivative was prepared using Steglich method and Achamlale’s procedure .
  • Results or Outcomes: The product synthesized with a satisfactory yield was characterized by nuclear magnetic resonance and mass spectrometry .

Application 2: Cytotoxicity against Cancer Cells

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have been synthesized and evaluated for their cytotoxicity against A549 (Human Lung cancer) cell line .
  • Methods of Application: The compounds were synthesized and their in vitro cytotoxicity was evaluated against the A549 cell line .
  • Results or Outcomes: Among the synthesized compounds, some showed a significant cytotoxic effect with IC50 values close to the standard drug .

Application 3: Biochemistry and Enzymology

  • Scientific Field: Biochemistry and Enzymology
  • Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” are used in several domains including biochemistry and enzymology .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

Application 4: Medicine

  • Scientific Field: Medicine
  • Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have applications in medicine, including antibiotics, antiviral, antiprotozoal, cardiovascular tissues, and neuroexcitatory .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

Application 5: Agrochemical Industry

  • Scientific Field: Agrochemical Industry
  • Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have applications in the agrochemical industry, including herbicides, fungicides, and regulating plant growth .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

Application 6: Asymmetric Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have important utility in asymmetric synthesis .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

Safety And Hazards

2-(2-Methoxy-2-oxoethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMFGARCZOXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163688
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-2-oxoethyl)benzoic acid

CAS RN

14736-50-6
Record name 1-Methyl 2-carboxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-2-oxoethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 4
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxy-2-oxoethyl)benzoic acid

Citations

For This Compound
26
Citations
A Ananeva, O Bakulina, D Dar'in, G Kantin, M Krasavin - Molecules, 2022 - mdpi.com
A N-(2-methoxy-2-oxoethyl)-N-(phenylsulfonyl)glycine monomethyl ester of the respective dicarboxylic acid was involved in a reaction with imines promoted by acetic anhydride at an …
Number of citations: 1 www.mdpi.com
A Makula, S Tabassum - Journal of Advanced Scientific Research, 2023 - sciensage.info
The research work involves the estimation and evaluation of pharmacological activity of designed 4, 6-diphenylpyrimidine substituted benzamide derivatives that act as HDAC inhibitors. …
Number of citations: 3 sciensage.info
N Guranova, O Bakulina, D Dar'in… - European Journal of …, 2022 - Wiley Online Library
The reactivity pattern of the Castagnoli‐Cushman reaction between homophthalic anhydride and imines was completely reproduced by replacing homophthalic anhydride with o‐(…
Ç Dengiz - 2011 - open.metu.edu.tr
Pyrazoles, isoindolinones, benzodizepinones and dihydroquinolinones are very important heterocycles for their biological properties. Many pharmaceutical agents include these units …
Number of citations: 0 open.metu.edu.tr
T Luker, R Bonnert, SW Paine, J Schmidt… - Journal of medicinal …, 2011 - ACS Publications
A novel series of zwitterions is reported that contains potent, selective antagonists of the chemoattractant receptor-homologous expressed on Th2 lymphocytes receptor (CRTh2 or DP2)…
Number of citations: 11 pubs.acs.org
A Padwa, Y Zou, B Cheng, H Li… - The Journal of …, 2014 - ACS Publications
Model studies dealing with the Cu(II)- or Rh(II)-catalyzed carbenoid cyclization/cycloaddition cascade of several α-diazo indolo amido esters have been carried out as an approach to …
Number of citations: 14 pubs.acs.org
AA Kılıklı - 2010 - open.metu.edu.tr
Synthesizing nitrogen containing heterocyclic compounds is one of the leading research areas throughout the organic chemistry due to their significant activities on biological systems. …
Number of citations: 2 open.metu.edu.tr
S Özcan - 2007 - open.metu.edu.tr
Many heterocyclic compounds containing nitrogen, oxygen and sulfur show wide range of physiological activities and their synthesis has always been attracted the interest of chemists. …
Number of citations: 4 open.metu.edu.tr
S Özcan, M Balci - Tetrahedron, 2008 - Elsevier
Homophthalic acid was reacted with thionylchloride/DMF and chloroethylformate/NEt 3 in the presence and absence of NaN 3 . In all cases completely different isocoumarin derivatives …
Number of citations: 60 www.sciencedirect.com
JA Borthwick, N Ancellin, SM Bertrand… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors of mitochondrial branched chain aminotransferase (BCATm), identified using fragment screening, are described. This was carried out using a combination of STD-NMR, …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.